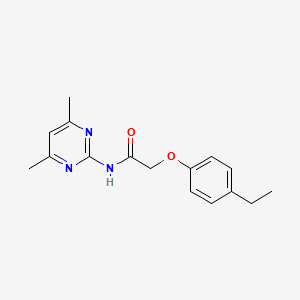![molecular formula C18H17NO3 B5737812 methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5737812.png)
methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzamides and is known for its unique properties, including its ability to inhibit the activity of enzymes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate involves its ability to bind to the active site of enzymes and inhibit their activity. This binding occurs through the formation of hydrogen bonds and other interactions between the compound and the enzyme. Additionally, this compound has been shown to have an allosteric effect on some enzymes, which means that it can bind to a site on the enzyme other than the active site and still affect its activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its enzyme-inhibiting properties, it has been shown to have antioxidant and anti-inflammatory effects. This compound has also been shown to have an effect on the central nervous system, and it has been proposed as a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, it has been extensively studied, and its properties are well understood. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its enzyme-inhibiting properties can make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for research on methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Another area of research is its potential as an enzyme inhibitor for other enzymes, which could lead to the development of new drugs for a variety of diseases. Additionally, there is interest in studying the structure-activity relationship of this compound and its analogs to better understand its properties and potential applications.
Métodos De Síntesis
The synthesis of methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate involves several steps, including the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid, which is then reacted with 2-methyl-3-phenylacryloyl chloride to form this compound. This synthesis method has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been its use as an enzyme inhibitor. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This property has made it a promising candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease and glaucoma.
Propiedades
IUPAC Name |
methyl 4-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(12-14-6-4-3-5-7-14)17(20)19-16-10-8-15(9-11-16)18(21)22-2/h3-12H,1-2H3,(H,19,20)/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKYWMYEFQDPSH-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5737738.png)

![N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737758.png)
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5737767.png)
![3-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5737770.png)
![N-(tert-butyl)-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5737778.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5737783.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5737796.png)

![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)

![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
